4-((5-chloropyridin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide
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Overview
Description
4-((5-chloropyridin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide is a synthetic organic compound It is characterized by the presence of a piperidine ring, a chloropyridine moiety, and a dimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-chloropyridin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Chloropyridine Intermediate: The starting material, 5-chloropyridine, undergoes a nucleophilic substitution reaction with an appropriate leaving group to form the chloropyridine intermediate.
Coupling with Piperidine: The chloropyridine intermediate is then coupled with piperidine under basic conditions to form the piperidine derivative.
Introduction of the Dimethoxybenzyl Group: The piperidine derivative is reacted with 3,4-dimethoxybenzyl chloride in the presence of a base to introduce the dimethoxybenzyl group.
Formation of the Carboxamide: Finally, the compound is converted to the carboxamide form through an amide formation reaction using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scale-up, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the dimethoxybenzyl group.
Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-oxide derivatives or hydroxylated products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 4-((5-chloropyridin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-((5-chloropyridin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-((5-bromopyridin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide
- 4-((5-fluoropyridin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide
- 4-((5-methylpyridin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide
Uniqueness
The uniqueness of 4-((5-chloropyridin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide lies in its specific combination of functional groups. The presence of the chloropyridine moiety, the dimethoxybenzyl group, and the piperidine ring provides distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and distinguishes it from similar compounds.
Properties
IUPAC Name |
4-(5-chloropyridin-2-yl)oxy-N-[(3,4-dimethoxyphenyl)methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4/c1-26-17-5-3-14(11-18(17)27-2)12-23-20(25)24-9-7-16(8-10-24)28-19-6-4-15(21)13-22-19/h3-6,11,13,16H,7-10,12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVOFEMYGVWGQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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